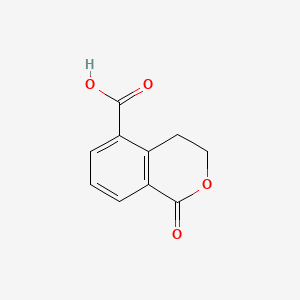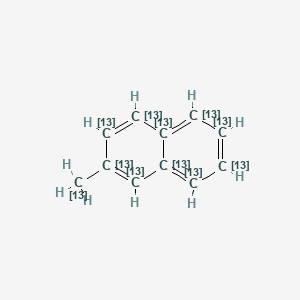![molecular formula C14H12O6S B564479 [4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate CAS No. 858187-19-6](/img/structure/B564479.png)
[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate, also known as 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate, is a useful research compound. Its molecular formula is C14H12O6S and its molecular weight is 308.304. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer y susceptibilidad a la quimioterapia
Se ha descubierto que el resveratrol-4'-O-sulfato aumenta la susceptibilidad de las células resistentes al cáncer a la quimioterapia. Actúa sobre varios mecanismos celulares para ayudar en el tratamiento del cáncer .
Efectos antiinflamatorios
Los estudios han demostrado que los derivados del resveratrol disminuyen la producción de citoquinas proinflamatorias e inhiben la expresión génica asociada con la inflamación, lo que puede ser beneficioso para tratar enfermedades inflamatorias .
Protección contra enfermedades cardiovasculares
El resveratrol y sus metabolitos, incluido el resveratrol-4'-O-sulfato, ofrecen varios beneficios protectores contra las enfermedades cardiovasculares (ECV) al afectar las vías biológicas subyacentes .
Estimulación de la autofagia
El resveratrol-4'-O-sulfato estimula la autofagia, el proceso de eliminación y reciclaje de los componentes celulares dañados, lo cual es crucial para mantener la salud celular y prevenir enfermedades .
Formulación de nanopartículas para una mejor entrega
Las formulaciones de nanopartículas de resveratrol, como las nanopartículas cargadas o conjugadas con resveratrol, muestran una mayor potencia anticancerígena en comparación con el resveratrol libre, mejorando la administración y eficacia del fármaco .
Regulación metabólica y pérdida de peso
El resveratrol ayuda a perder peso al disminuir la lipogénesis y tiene aplicaciones potenciales en el manejo de la obesidad y los trastornos metabólicos relacionados .
Prevención de enfermedades neurológicas
El compuesto se ha asociado con la prevención de enfermedades neurológicas a través de su acción en varias vías moleculares .
Aplicaciones dermatológicas
Los usos tópicos del resveratrol-4'-O-sulfato incluyen el tratamiento de la hiperpigmentación de la piel y otras afecciones relacionadas con la piel .
Cada una de estas aplicaciones está respaldada por investigaciones científicas que exploran los posibles beneficios terapéuticos del resveratrol-4'-O-sulfato en varios campos. Los diversos sitios diana del compuesto contribuyen a su amplia gama de beneficios para la salud .
Mecanismo De Acción
Target of Action
Resveratrol-4’-O-sulfate, a metabolite of resveratrol, has been shown to interact with several targets. It has been reported to inhibit both COX and QR2 enzymes . The compound also interacts with the UDP-glucuronosyltransferase (UGT) family of enzymes, which catalyzes the glucuronidation of resveratrol .
Mode of Action
Resveratrol-4’-O-sulfate interacts with its targets, leading to various cellular changes. For instance, it can inhibit the COX and QR2 enzymes . Furthermore, it can be transformed back into resveratrol in human colorectal cells , which then exerts its own effects, such as anti-inflammatory and antioxidant activities .
Biochemical Pathways
Resveratrol-4’-O-sulfate is involved in several biochemical pathways. It is produced by the sulfation of resveratrol, primarily by the SULT1A2 enzyme . Once inside the cell, it can be hydrolyzed back into resveratrol . Resveratrol itself has been shown to affect various pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway , and the AMP-activated protein kinase (AMPK) pathway .
Pharmacokinetics
Resveratrol-4’-O-sulfate exhibits specific pharmacokinetic properties. It is absorbed orally but has low bioavailability . It can be regenerated into resveratrol in the body, which accounts for about 2% of the total resveratrol species present in plasma . The compound and its major conjugates account for 40 to 55% of the dose in urine, indicating a high extent of absorption .
Result of Action
The action of resveratrol-4’-O-sulfate leads to various molecular and cellular effects. It has been shown to induce autophagy and senescence in human cancer cells . These effects are thought to be due to the regeneration of resveratrol, which has potent anti-inflammatory and antioxidant properties .
Action Environment
The action of resveratrol-4’-O-sulfate can be influenced by various environmental factors. For instance, the extent of cellular uptake of the compound is dependent on specific membrane transporters . Moreover, the compound’s action can be influenced by the presence of sulfatase inhibitors, which reduce intracellular resveratrol .
Propiedades
IUPAC Name |
[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTTWDFKZULRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700260 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858187-19-6 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)


![(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564405.png)




![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)





